5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one
Overview
Description
5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one is a chemical compound with the linear formula C13H10N2O . It has a molecular weight of 210.237 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C13H10N2O . Further details about the molecular structure are not available in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the search results. The compound has a molecular weight of 210.237 .Scientific Research Applications
Organic Synthesis
- Synthesis Techniques : Efficient syntheses of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one have been achieved using tandem reduction-lactamization reactions. Precursors are created via nucleophilic aromatic substitution and Ullmann coupling methods, yielding high yields of the target heterocycles (Bunce & Schammerhorn, 2006).
Medicinal Chemistry and Pharmacology
- Anti-Cancer Activity : A series of derivatives of this compound displayed potent anti-proliferative activity against various human cancer cell lines. They inhibit tumor growth and induce apoptosis, showing promise as cancer therapeutics (Kumar et al., 2016).
- Checkpoint Kinase 1 Inhibition : As potent and selective checkpoint kinase 1 (Chk1) inhibitors, certain derivatives exhibit strong abilities to increase the cytotoxicity of other compounds against cancer cells, presenting potential in cancer treatment (Wang et al., 2007).
Materials Science
- Chemosensors : Specific dibenzo[b,e][1,4]diazepin-1-one derivatives have been developed as fluorescent chemosensors for metal cations like Cd2+, highlighting their application in environmental and materials science (Tolpygin et al., 2012).
Corrosion Inhibition
- Mild Steel Protection : Benzodiazepine derivatives, including those based on this compound, have shown effective corrosion inhibition properties for mild steel in acidic media, suggesting their utility in industrial applications (Laabaissi et al., 2021).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been reported to interact with muscarinic receptors .
Mode of Action
It’s structurally similar compounds have been reported to inhibit tumor cell proliferation through apoptosis induction .
Biochemical Pathways
It has been reported that structurally similar compounds can affect the mitochondrial membrane potential (δψm) and raise the levels of reactive oxygen species (ros) .
Result of Action
The compound has been reported to exhibit potent tumor growth inhibition in all cell lines with IC50 values in the range of 0.71-7.29 μM . It has been shown to arrest both lung (A549) and breast (MDAMB-231) cancer cell lines in the G2/M phase of the cell cycle in a dose-dependent manner .
Biochemical Analysis
Biochemical Properties
It has been found to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
The effects of 5,10-dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one on cellular processes are still being explored. Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound in animal models may vary with different dosages. Studies are needed to determine any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
It is believed to interact with various enzymes and cofactors, and may influence metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and could influence its localization or accumulation .
Subcellular Localization
It may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Properties
IUPAC Name |
5,11-dihydrobenzo[b][1,4]benzodiazepin-6-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O/c16-13-9-5-1-2-6-10(9)14-11-7-3-4-8-12(11)15-13/h1-8,14H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVVFXAAMMFTLGN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206884 | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
20.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49665901 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5814-41-5 | |
Record name | 5,10-Dihydro-11H-dibenzo[b,e][1,4]diazepin-11-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5814-41-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005814415 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 11H-Dibenzo(b,e)(1,4)diazepin-11-one, 5,10-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60206884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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